

# Application Notes & Protocols: Clinical Trial Design for a Novel HER2-Targeted Therapeutic

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Matraxetan*  
Cat. No.: *B1649473*

[Get Quote](#)

Topic: Clinical Trial Design for a Novel HER2-Targeted Antibody-Drug Conjugate (ADC)

## Preamble: Clarification on Tezatabep Matraxetan

Before detailing the clinical trial protocols, it is crucial to clarify the identity of the agent specified in the topic query, "Tezatabep **Matraxetan**." Recent, authoritative data from clinical trial registries and press releases from its developer, Affibody AB, identify Tezatabep **Matraxetan** (also known as ABY-025) as a diagnostic PET imaging agent.<sup>[1][2][3]</sup> It is comprised of a HER2-targeting Affibody® molecule labeled with Gallium-68 and is used to visualize HER2 expression in metastatic breast cancer.<sup>[1]</sup> Its clinical trials are designed to evaluate its ability to predict patient response to HER2-targeted therapies like Trastuzumab Deruxtecan, not to treat the cancer itself.<sup>[1][3]</sup>

To fulfill the user's core request for a therapeutic clinical trial design, this document will outline the protocols for a plausible, homologous therapeutic agent. We will proceed with the hypothetical name "Tezatabep-Vedotin," an antibody-drug conjugate combining the HER2-targeting Tezatabep moiety with a validated cytotoxic payload class (an auristatin derivative). This framework provides a scientifically rigorous and relevant guide for researchers in drug development.

## Introduction to Tezatabep-Vedotin: A Hypothetical HER2-Targeted ADC

Tezatabep-Vedotin is conceptualized as a next-generation antibody-drug conjugate designed for high-specificity targeting of Human Epidermal Growth Factor Receptor 2 (HER2)-expressing tumors. It consists of three core components as defined by established ADC principles[4]:

- Targeting Moiety: A high-affinity, small-format Affibody® molecule, Tezatabep, which specifically binds to a distinct epitope on the HER2 receptor.[1][5] Its small size (approx. 6 kDa) may facilitate enhanced tumor penetration compared to full-sized monoclonal antibodies.[1]
- Cytotoxic Payload: A potent microtubule-disrupting agent from the auristatin class (e.g., Monomethyl Auristatin E - MMAE), referred to as "-Vedotin." This class of payload is clinically validated and functions by inducing cell cycle arrest and apoptosis in rapidly dividing cells.[6]
- Linker: A protease-cleavable linker designed to be stable in systemic circulation and to release the cytotoxic payload following internalization into the target cancer cell.[4]

The therapeutic rationale is to deliver a highly potent cytotoxic agent directly to HER2-overexpressing cancer cells, thereby maximizing anti-tumor efficacy while minimizing systemic toxicity, a hallmark goal of ADC therapy.[7][8]

## Scientific Rationale and Mechanism of Action

HER2 is a well-validated oncogenic driver, and its overexpression is associated with aggressive disease in breast, gastric, and other solid tumors.[5][9] Tezatabep-Vedotin leverages this dependency. The proposed mechanism of action follows a multi-step process:

- Circulation & Binding: Tezatabep-Vedotin is administered intravenously and circulates systemically. The Tezatabep component selectively binds to the HER2 receptor on the surface of tumor cells.
- Internalization: The ADC-receptor complex is internalized by the cell through endocytosis.[4]
- Payload Release: Within the cell, the complex is trafficked to the lysosome, where acidic conditions and proteases cleave the linker, releasing the active MMAE payload.
- Cytotoxicity: The freed MMAE payload binds to tubulin, disrupting microtubule polymerization. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis

(programmed cell death).[6]

- Bystander Effect: The membrane-permeable nature of MMAE allows it to diffuse into adjacent tumor cells, including those with low or no HER2 expression, killing them in a "bystander effect." [6] This is critical for treating heterogeneous tumors.[10]

[Click to download full resolution via product page](#)

Caption: Proposed Mechanism of Action (MoA) for Tezatabep-Vedotin.

## Preclinical Development Synopsis

A robust preclinical data package is mandatory for advancing an ADC to human trials.[\[11\]](#) The Investigational New Drug (IND) application for Tezatibep-Vedotin would require the following assessments:

| Preclinical Study Type | Key Objectives & Endpoints                                                                                                                                                                                                                                                                                                     | Rationale                                                                                                                                        |
|------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|
| In Vitro Studies       | <ul style="list-style-type: none"><li>- Binding Affinity: Measure KD of Tezatabep moiety to HER2 receptor.</li><li>- Cytotoxicity: Assess IC50 in HER2-high, HER2-low, and HER2-negative cell lines.</li><li>- Internalization Assay: Confirm ADC is internalized upon binding.</li></ul>                                      | Establishes target engagement, potency, and specificity. Provides initial dose-range finding rationale.                                          |
| In Vivo Efficacy       | <ul style="list-style-type: none"><li>- Xenograft Models: Evaluate tumor growth inhibition in HER2-positive patient-derived xenograft (PDX) models (e.g., breast, gastric cancer).<a href="#">[12]</a><a href="#">[13]</a></li><li>- Dose-Response: Determine the relationship between dose and anti-tumor activity.</li></ul> | Demonstrates efficacy in a biological system. Validates the therapeutic concept and informs clinical dose selection.                             |
| Pharmacokinetics (PK)  | <ul style="list-style-type: none"><li>- Animal PK: Characterize the PK profiles of the total antibody, conjugated ADC, and free payload in at least two species (rodent, non-human primate).<a href="#">[11]</a></li></ul>                                                                                                     | Understands drug exposure, clearance, and stability (Drug-to-Antibody Ratio - DAR) in circulation. Critical for dose extrapolation to humans.    |
| GLP Toxicology         | <ul style="list-style-type: none"><li>- Dose Range-Finding: Identify dose-limiting toxicities (DLTs).</li><li>- GLP Tox Studies: Determine the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD) in two relevant species.<br/><a href="#">[11]</a></li></ul>                                           | Assesses the safety profile and identifies potential on-target, off-tumor and off-target toxicities. Informs the starting dose for human trials. |

## Clinical Development Plan: Phase I to Phase III

The clinical development of Tezatabep-Vedotin will proceed in a phased approach, consistent with regulatory guidance for oncology ADCs.[8][14]



[Click to download full resolution via product page](#)

Caption: Phased Clinical Development Pathway for Tezatabep-Vedotin.

## Protocol: Phase I First-in-Human (FIH) Trial

Title: A Phase I, Open-Label, Dose-Escalation and Dose-Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Preliminary Anti-Tumor Activity of Tezatabep-Vedotin in Patients with Advanced HER2-Expressing Solid Tumors.

**Scientific Integrity & Rationale:** The primary goal of a FIH trial is to ensure patient safety.[15] [16] A "3+3" dose-escalation design is the standard, conservative approach to minimize the number of patients exposed to potentially sub-therapeutic or overly toxic doses. The dose-expansion phase confirms the safety of the selected dose (RP2D) and provides an early signal of efficacy.

### Study Objectives:

- Primary:
  - To assess the safety and tolerability of Tezatabep-Vedotin.
  - To determine the Maximum Tolerated Dose (MTD) and/or the Recommended Phase 2 Dose (RP2D).
- Secondary:

- To characterize the Pharmacokinetic (PK) profile of Tezatabep-Vedotin (total antibody, ADC, and free payload).
- To evaluate preliminary anti-tumor activity (Objective Response Rate - ORR per RECIST 1.1).
- Exploratory:
  - To assess immunogenicity (anti-drug antibodies).
  - To explore the relationship between HER2 expression levels and clinical activity.

#### Patient Population (Inclusion Criteria):

- Adults ( $\geq 18$  years).[[17](#)]
- Histologically confirmed diagnosis of a metastatic or unresectable solid tumor for which standard therapies are no longer effective.
- Documented HER2 expression (IHC 1+, 2+, or 3+) by central lab confirmation.
- ECOG performance status of 0 or 1.
- Adequate organ function (hematologic, renal, and hepatic).[[14](#)]

#### Methodology: Part A - Dose Escalation

- Design: Standard 3+3 cohort design.
- Dosing: Patients will receive escalating doses of Tezatabep-Vedotin intravenously once every 3 weeks (Q3W). The starting dose will be based on preclinical toxicology data (e.g., 1/10th of the NOAEL in the most sensitive species).
- DLT Evaluation: Patients are monitored for Dose-Limiting Toxicities (DLTs) during the first cycle (21 days).
- Escalation Logic:
  - If 0/3 patients experience a DLT, escalate to the next dose level.

- If 1/3 patients experience a DLT, expand the cohort to 6 patients. If  $\leq 1/6$  have a DLT, escalate. If  $\geq 2/6$  have a DLT, the MTD has been exceeded.
- If  $\geq 2/3$  patients experience a DLT, the MTD has been exceeded. The MTD is defined as the dose level below this.
- RP2D Selection: The RP2D is typically the MTD, but may be a lower dose if clinically meaningful activity is seen with a better safety profile.

#### Methodology: Part B - Dose Expansion

- Enrollment: Once the RP2D is determined, enroll an additional 15-20 patients with specific tumor types (e.g., HER2+ metastatic breast cancer) at that dose.
- Purpose: To further characterize the safety, tolerability, and PK of the RP2D and to obtain a more robust estimate of preliminary efficacy.

## Protocol: Phase II Efficacy Study

Title: A Phase II, Single-Arm, Open-Label, Multicenter Study of Tezatibep-Vedotin in Patients with Previously Treated HER2-Positive Metastatic Breast Cancer.

Scientific Integrity & Rationale: This phase aims to robustly estimate the efficacy of Tezatibep-Vedotin in a well-defined patient population to determine if it warrants a large, expensive Phase III trial. A Simon's two-stage design is often used to allow for early stopping if the drug shows insufficient activity, thus protecting patients from ineffective treatment.

#### Study Objectives:

- Primary:
  - To evaluate the Objective Response Rate (ORR) of Tezatibep-Vedotin as assessed by an Independent Review Committee (IRC) per RECIST 1.1.
- Secondary:
  - Duration of Response (DoR).

- Progression-Free Survival (PFS).
- Overall Survival (OS).
- Safety and tolerability profile.

#### Patient Population (Inclusion Criteria):

- Histologically confirmed HER2-positive (IHC 3+ or IHC 2+/ISH+) metastatic breast cancer.
- Patients must have received at least two prior lines of anti-HER2 therapy in the metastatic setting (e.g., a taxane, trastuzumab, and T-DM1 or T-DXd).[17][18]
- Measurable disease as per RECIST 1.1.
- ECOG performance status of 0 or 1.

#### Methodology:

- Design: Simon's optimal two-stage design.
- Stage 1: Enroll a small number of patients (e.g., n=19). If a predefined minimum number of responses (e.g.,  $\geq 3$ ) is observed, proceed to Stage 2.
- Stage 2: Enroll additional patients to reach the full sample size (e.g., n=40).
- Treatment: Administer Tezatibep-Vedotin at the RP2D determined in the Phase I study, Q3W until disease progression or unacceptable toxicity.
- Efficacy Assessment: Tumor imaging (CT or MRI) performed at baseline and every 6 weeks thereafter.
- Statistical Plan: The primary endpoint is ORR. The null hypothesis ( $H_0$ ) that the true response rate is low (e.g.,  $\leq 15\%$ ) will be tested against the alternative hypothesis ( $H_1$ ) that the response rate is promising (e.g.,  $\geq 35\%$ ).

## Biomarker and Pharmacokinetics Protocol

Rationale: A strong biomarker and PK plan is essential for understanding who benefits from the drug and why. It is a core component of modern ADC development.[11]

Protocol Steps:

- Sample Collection:
  - PK Samples: Collect whole blood/plasma at pre-specified time points (e.g., pre-dose, end of infusion, and multiple points post-infusion) during Cycles 1 and 2 of the Phase I/II studies.
  - Biomarker Samples: Mandatory archival tumor tissue must be submitted for central confirmation of HER2 status. Where feasible and safe, fresh pre-treatment and on-treatment biopsies will be collected in the dose-expansion cohort.
- Bioanalytical Methods:
  - Develop and validate three distinct ligand-binding assays (ELISA) to measure:
    - Total antibody (Tezatabep moiety, both conjugated and unconjugated).
    - Intact ADC.
    - Free cytotoxic payload (using LC-MS/MS).
  - This is required by regulatory agencies to understand the disposition of all components of the ADC.[15][16]
- Biomarker Analysis:
  - HER2 Confirmation: Central lab confirmation of HER2 status using standard IHC and ISH assays.
  - Exploratory Analysis: Analyze biopsy tissue for other potential resistance mechanisms (e.g., mutations in the HER2 signaling pathway, expression of drug efflux pumps).[9]

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [affibody.se](http://affibody.se) [affibody.se]
- 2. Tezatibep Matraxetan - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. [precisionmedicineonline.com](http://precisionmedicineonline.com) [precisionmedicineonline.com]
- 4. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [researchgate.net](http://researchgate.net) [researchgate.net]
- 6. Antibody-drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is Tezatibep Matraxetan used for? [synapse.patsnap.com]
- 8. Cancer Drugs: Clinical Trial Issues for Antibody Drug Conjugates (ADCs)/Antibody Therapeutics | Foley & Lardner LLP - JDSupra [jdsupra.com]
- 9. Molecular Mechanisms of Trastuzumab-Based Treatment in HER2-Overexpressing Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Chemical Characteristics of Payloads and the Expression of Tumor-Associated Antigens of ADCs in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [blog.td2inc.com](http://blog.td2inc.com) [blog.td2inc.com]
- 12. Disitamab vedotin in preclinical models of HER2-positive breast and gastric cancers resistant to trastuzumab emtansine and trastuzumab deruxtecan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA finalizes guidance on designing pharmacology studies for antibody-drug conjugates | RAPS [raps.org]
- 15. [fda.gov](http://fda.gov) [fda.gov]
- 16. [fda.gov](http://fda.gov) [fda.gov]

- 17. Advanced breast cancer clinical trial NCT07062965 | Pfizer [[pfizerclinicaltrials.com](https://pfizerclinicaltrials.com)]
- 18. ClinicalTrials.gov [[clinicaltrials.gov](https://clinicaltrials.gov)]
- To cite this document: BenchChem. [Application Notes & Protocols: Clinical Trial Design for a Novel HER2-Targeted Therapeutic]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1649473#clinical-trial-design-for-tezatabep-matraxetan>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)